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Compound of Interest

Compound Name: 2-(Tributylstannyl)pyridine

Cat. No.: B098309 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data and synthetic

methodology for the organotin compound, 2-(tributylstannyl)pyridine. This versatile reagent

is a key building block in various cross-coupling reactions, notably the Stille coupling, for the

synthesis of complex molecules and potential pharmaceutical agents. The following sections

detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS)

characteristics, along with comprehensive experimental protocols for its preparation.

Spectral Data Summary
The following tables summarize the key quantitative spectral data for 2-
(tributylstannyl)pyridine, facilitating easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectral Data of 2-(Tributylstannyl)pyridine in CDCl₃
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Integration Assignment

8.73 dtd 4.9, 1.9, 1.0 1H H-6 (Pyridine)

7.48 dt 7.4, 1.8 1H H-5 (Pyridine)

7.39 dt 7.4, 1.6 1H H-3 (Pyridine)

7.10 ddd 6.9, 4.9, 1.7 1H H-4 (Pyridine)

1.70-1.05 m - 18H Sn-(CH₂)₃-CH₃

0.85 t 7.3 9H Sn-(CH₂)₃-CH₃

Table 2: ¹³C NMR Spectral Data of 2-(Tributylstannyl)pyridine in CDCl₃

Chemical Shift (δ) ppm Assignment

150.90 C-2 (Pyridine)

141.46 C-6 (Pyridine)

136.61 C-4 (Pyridine)

128.41 C-5 (Pyridine)

127.23 C-3 (Pyridine)

32.16 Sn-CH₂

29.14 Sn-CH₂-CH₂

27.41 Sn-CH₂-CH₂-CH₂

16.45 Sn-CH₂-CH₂-CH₂-CH₃

13.66 Sn-(CH₂)₃-CH₃

10.28 -

Table 3: ¹¹⁹Sn NMR Spectral Data of 2-(Tributylstannyl)pyridine in CDCl₃
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Chemical Shift (δ) ppm

-43.08

Infrared (IR) Spectroscopy
While a detailed peak-by-peak assignment is not readily available in the cited literature, the

ATR-IR spectrum of 2-(tributylstannyl)pyridine is available on databases such as

SpectraBase.[1] The spectrum would be expected to exhibit characteristic absorption bands

corresponding to the following functional groups:

C-H stretching (aromatic): Weak to medium bands above 3000 cm⁻¹.

C-H stretching (aliphatic): Strong bands in the 2850-2960 cm⁻¹ region from the butyl groups.

C=C and C=N stretching (aromatic ring): Medium to strong bands in the 1400-1600 cm⁻¹

region.

C-H bending (aliphatic): Bands around 1465 cm⁻¹ and 1375 cm⁻¹.

Sn-C stretching: Expected in the lower frequency region of the spectrum.

Mass Spectrometry (MS)
Table 4: Key Fragments in the GC-MS of 2-(Tributylstannyl)pyridine[2]

Mass-to-Charge Ratio (m/z) Proposed Fragment

198 [Sn(C₄H₉)]⁺

196 Isotopic peak of [Sn(C₄H₉)]⁺

41 [C₃H₅]⁺

Experimental Protocols
The synthesis of 2-(tributylstannyl)pyridine is typically achieved via the reaction of a 2-

lithiated pyridine species with tributyltin chloride. The following is a detailed protocol
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synthesized from multiple sources.

Materials:

2-Bromopyridine

n-Butyllithium (n-BuLi) in hexanes

Tributyltin chloride

Anhydrous tetrahydrofuran (THF)

Saturated aqueous ammonium chloride (NH₄Cl) solution

Diethyl ether or Ethyl acetate

Saturated aqueous sodium chloride (NaCl) solution (brine)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Hexane and Ethyl acetate for chromatography elution

Procedure:

Reaction Setup: A reaction flask is charged with 2-bromopyridine and anhydrous

tetrahydrofuran. The flask is then placed under an inert atmosphere (e.g., nitrogen or argon)

and cooled to -78 °C using a dry ice/acetone bath.

Lithiation: n-Butyllithium (typically a 1.6 M or 2.5 M solution in hexanes) is added dropwise to

the cooled solution of 2-bromopyridine. The mixture is stirred at -78 °C for a period of 30

minutes to one hour, during which time the formation of 2-lithiopyridine is observed, often

accompanied by a color change.

Stannylation: Tributyltin chloride is then added to the reaction mixture. The addition can be

done dropwise or quickly. The reaction is stirred at -78 °C for an additional 1 to 3 hours.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b098309?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Warming and Quenching: The reaction mixture is allowed to warm to room temperature and

stirred for an additional hour. The reaction is then carefully quenched by the slow addition of

a saturated aqueous solution of ammonium chloride.

Extraction and Work-up: The quenched reaction mixture is extracted with an organic solvent

such as diethyl ether or ethyl acetate. The combined organic layers are washed with a

saturated aqueous sodium chloride solution (brine) to remove any remaining aqueous

impurities.

Drying and Concentration: The organic phase is dried over an anhydrous drying agent like

magnesium sulfate or sodium sulfate. The drying agent is then removed by filtration, and the

solvent is evaporated under reduced pressure to yield the crude product.

Purification: The crude residue is purified by silica gel column chromatography. A typical

eluent system is a mixture of hexane and ethyl acetate (e.g., a 20:1 ratio). The fractions

containing the desired product are collected and the solvent is removed under reduced

pressure to afford 2-(tributylstannyl)pyridine as a liquid.

Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and spectroscopic

characterization of 2-(tributylstannyl)pyridine.
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Caption: Synthesis and Characterization Workflow of 2-(Tributylstannyl)pyridine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. spectrabase.com [spectrabase.com]

2. 2-(Tributylstannyl)pyridine | C17H31NSn | CID 607784 - PubChem
[pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 2-
(Tributylstannyl)pyridine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b098309?utm_src=pdf-body-img
https://www.benchchem.com/product/b098309?utm_src=pdf-body
https://www.benchchem.com/product/b098309?utm_src=pdf-custom-synthesis
https://spectrabase.com/compound/IqH2xIZvrkY
https://pubchem.ncbi.nlm.nih.gov/compound/2-_Tributylstannyl_pyridine
https://pubchem.ncbi.nlm.nih.gov/compound/2-_Tributylstannyl_pyridine
https://www.benchchem.com/product/b098309#2-tributylstannyl-pyridine-spectral-data-nmr-ir-ms
https://www.benchchem.com/product/b098309#2-tributylstannyl-pyridine-spectral-data-nmr-ir-ms
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b098309?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[https://www.benchchem.com/product/b098309#2-tributylstannyl-pyridine-spectral-data-nmr-
ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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